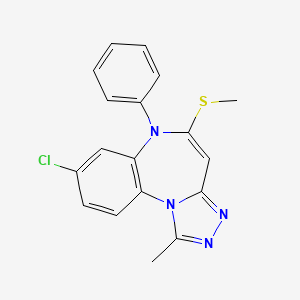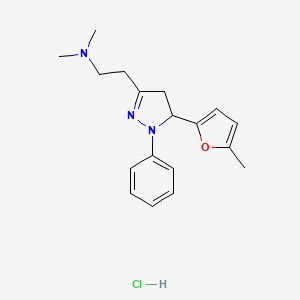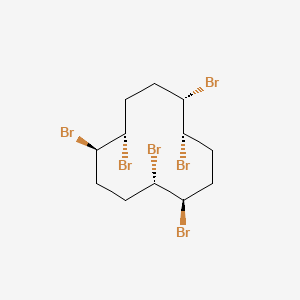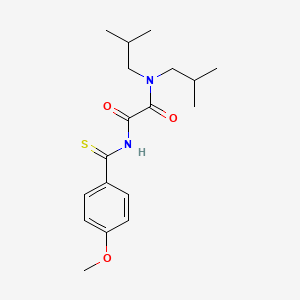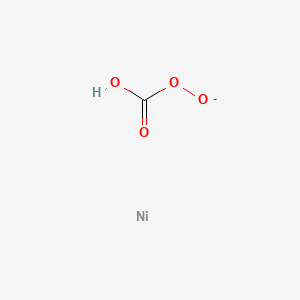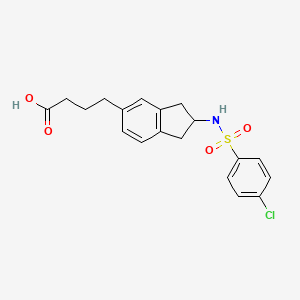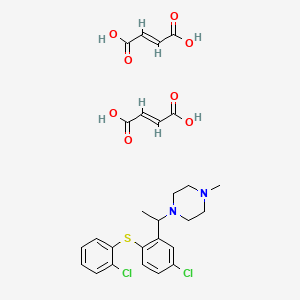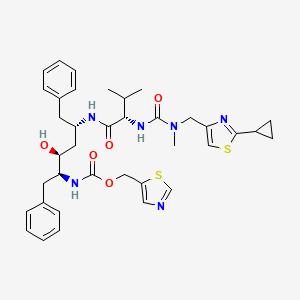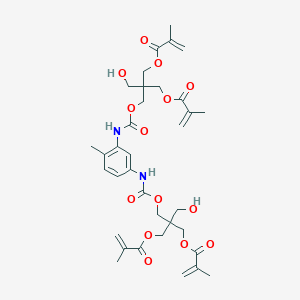
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methoxy, benzylidene, and indolizin-ium iodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indolizin-ium core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylidene group: This is achieved through a condensation reaction with 2,5-dimethoxybenzaldehyde.
Methylation and iodination: The final steps involve methylation of the nitrogen atoms and iodination to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzylidene group can yield the corresponding benzyl group.
Applications De Recherche Scientifique
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a fluorescent probe for imaging biological systems.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide depends on its specific application. For example, if it is used as a fluorescent probe, its mechanism of action would involve the absorption and emission of light at specific wavelengths. If it is investigated for its therapeutic properties, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, and modulation of specific pathways.
Comparaison Avec Des Composés Similaires
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide can be compared with other similar compounds, such as:
- 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium chloride
- 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium bromide
These compounds share a similar core structure but differ in the nature of the counterion (iodide, chloride, bromide). The choice of counterion can affect the compound’s solubility, stability, and reactivity, highlighting the uniqueness of each compound.
Propriétés
Numéro CAS |
123202-75-5 |
|---|---|
Formule moléculaire |
C26H24IN3O2 |
Poids moléculaire |
537.4 g/mol |
Nom IUPAC |
(7Z)-7-[(2,5-dimethoxyphenyl)methylidene]-2,3-dimethyl-8-phenylimidazo[4,5-g]indolizin-3-ium;iodide |
InChI |
InChI=1S/C26H24N3O2.HI/c1-17-27-26-22(28(17)2)12-13-29-23(15-19-14-20(30-3)10-11-25(19)31-4)21(16-24(26)29)18-8-6-5-7-9-18;/h5-16H,1-4H3;1H/q+1;/p-1/b23-15-; |
Clé InChI |
WXSBAZGRXQAMNP-HNALGXGESA-M |
SMILES isomérique |
CC1=NC2=C3C=C(/C(=C/C4=C(C=CC(=C4)OC)OC)/N3C=CC2=[N+]1C)C5=CC=CC=C5.[I-] |
SMILES canonique |
CC1=NC2=C3C=C(C(=CC4=C(C=CC(=C4)OC)OC)N3C=CC2=[N+]1C)C5=CC=CC=C5.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


